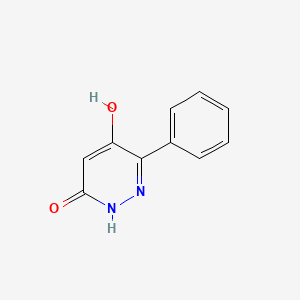![molecular formula C13H13ClN2O6 B12301922 2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de HADA, également connu sous le nom de chlorhydrate de HCC-Amino-D-alanine, est un D-aminoacide (FDAA) fluorescent bleu. Ce composé est efficacement incorporé dans les peptidoglycanes de diverses espèces bactériennes aux sites de biosynthèse des peptidoglycanes. Le chlorhydrate de HADA est utilisé pour le sondage covalent et spécifique de la croissance bactérienne avec une perturbation minimale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de HADA est synthétisé par une série de réactions chimiques impliquant l'incorporation d'un groupement fluorescent dans la structure de la D-alanine. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas largement divulguées dans la littérature publique .
Méthodes de production industrielle
La production industrielle du chlorhydrate de HADA implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes de qualité de la recherche .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de HADA subit diverses réactions chimiques, notamment :
Hydroxylation : Catalysée par des monooxygénases dépendantes des flavines, conduisant à l'incorporation de groupes hydroxyles.
Déhalogénation : Élimination des atomes d'halogène de la molécule.
Dénitration : Élimination des groupes nitro de la molécule
Réactifs et conditions communs
Hydroxylation : Implique généralement l'utilisation de dinucléotide d'adénine de flavine (FAD) comme cofacteur et d'oxygène moléculaire comme oxydant.
Déhalogénation et dénitration : Exigent souvent des enzymes spécifiques telles que les monooxygénases dépendantes des flavines et des substrats appropriés
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, les composés déhalogénés et les molécules dénitrées, qui sont utiles pour diverses applications biochimiques et industrielles .
Applications de la recherche scientifique
Le chlorhydrate de HADA a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde fluorescente pour étudier la biosynthèse des peptidoglycanes chez les bactéries.
Biologie : Employé dans le marquage des parois cellulaires bactériennes pour surveiller la croissance et la division.
Médecine : Investigé pour son potentiel dans le diagnostic des infections bactériennes et la compréhension de la dynamique de la paroi cellulaire bactérienne.
Industrie : Utilisé dans le développement de nouveaux antibiotiques et agents antibactériens .
Mécanisme d'action
Le chlorhydrate de HADA exerce ses effets en s'incorporant dans les peptidoglycanes des parois cellulaires bactériennes. Le groupement fluorescent permet la visualisation de la croissance et de la division bactériennes au microscope. Le composé cible les sites de biosynthèse des peptidoglycanes, fournissant des informations sur la dynamique de la paroi cellulaire bactérienne et les faiblesses potentielles .
Applications De Recherche Scientifique
HADA Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying peptidoglycan biosynthesis in bacteria.
Biology: Employed in labeling bacterial cell walls to monitor growth and division.
Medicine: Investigated for its potential in diagnosing bacterial infections and understanding bacterial cell wall dynamics.
Industry: Utilized in the development of new antibiotics and antibacterial agents .
Mécanisme D'action
HADA Hydrochloride exerts its effects by incorporating into the peptidoglycans of bacterial cell walls. The fluorescent moiety allows for visualization of bacterial growth and division under a microscope. The compound targets the sites of peptidoglycan biosynthesis, providing insights into bacterial cell wall dynamics and potential vulnerabilities .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de RADA : Un autre D-aminoacide fluorescent utilisé pour des applications similaires dans le marquage bactérien.
Chlorhydrates de FDAA : Un groupe de D-aminoacides fluorescents avec des propriétés fluorescentes et des applications variables
Unicité
Le chlorhydrate de HADA est unique en raison de son incorporation spécifique dans les peptidoglycanes bactériens et de sa fluorescence bleue, ce qui offre un avantage distinct dans les expériences de marquage multicolore. Sa perturbation minimale de la croissance bactérienne en fait un outil idéal pour étudier les cellules bactériennes vivantes .
Propriétés
Formule moléculaire |
C13H13ClN2O6 |
|---|---|
Poids moléculaire |
328.70 g/mol |
Nom IUPAC |
2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H |
Clé InChI |
PLVOEKQNBIXHDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


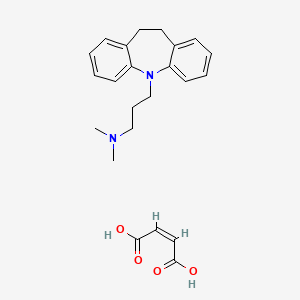
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
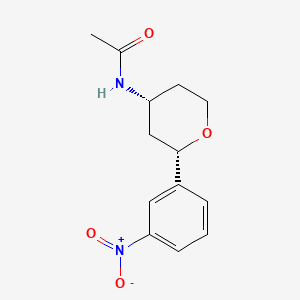
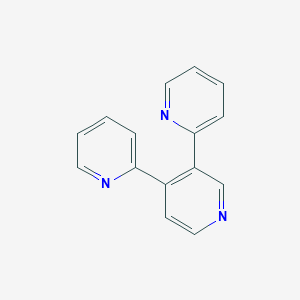
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
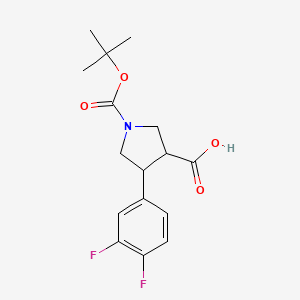
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)
![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
